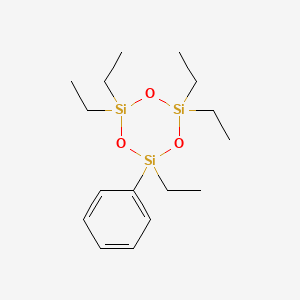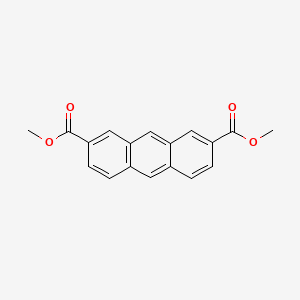
Benzo(a)pyren-6-ol, 1-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(a)pyren-6-ol, 1-nitro- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties This compound is of interest due to its unique structural modifications, which include a hydroxyl group at the 6th position and a nitro group at the 1st position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyren-6-ol, 1-nitro- typically involves multi-step organic reactions. One common approach is the nitration of benzo(a)pyrene followed by hydroxylation. The nitration can be achieved using a mixture of concentrated nitric and sulfuric acids under controlled temperature conditions. The hydroxylation step often involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media .
Industrial Production Methods
Industrial production of benzo(a)pyren-6-ol, 1-nitro- is less common due to its specialized applications and potential health hazards. when produced, it follows similar synthetic routes as described above, with additional purification steps such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
Benzo(a)pyren-6-ol, 1-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Electrophilic reagents like halogens or sulfonic acids under acidic conditions.
Major Products
Oxidation: Formation of benzo(a)pyren-6-one, 1-nitro-.
Reduction: Formation of benzo(a)pyren-6-ol, 1-amino-.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Benzo(a)pyren-6-ol, 1-nitro- has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of PAHs and their derivatives.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Studied for its potential mutagenic and carcinogenic effects, contributing to cancer research.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
作用機序
The mechanism of action of benzo(a)pyren-6-ol, 1-nitro- involves its metabolic activation to reactive intermediates. These intermediates can form adducts with DNA, leading to mutations and potentially carcinogenesis. The compound primarily targets guanine bases in DNA, forming covalent bonds that disrupt normal cellular processes. The aryl hydrocarbon receptor (AhR) pathway is often implicated in mediating these effects .
類似化合物との比較
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(e)pyrene: Another isomer with similar structural features but different reactivity.
Dibenzopyrenes: Compounds with additional fused benzene rings, exhibiting varied chemical behaviors.
Uniqueness
Benzo(a)pyren-6-ol, 1-nitro- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological interactions
特性
CAS番号 |
92758-46-8 |
|---|---|
分子式 |
C20H11NO3 |
分子量 |
313.3 g/mol |
IUPAC名 |
1-nitrobenzo[a]pyren-6-ol |
InChI |
InChI=1S/C20H11NO3/c22-20-14-4-2-1-3-12(14)13-8-9-15-17(21(23)24)10-6-11-5-7-16(20)19(13)18(11)15/h1-10,22H |
InChIキー |
AHKGWCYMMNELRP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2O)C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


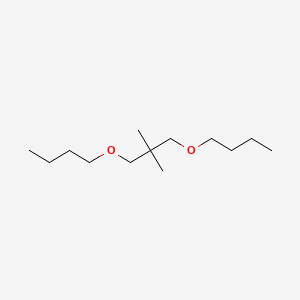
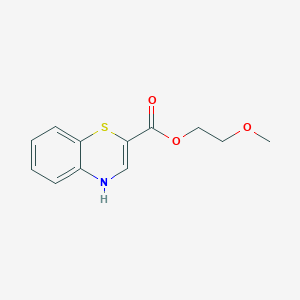
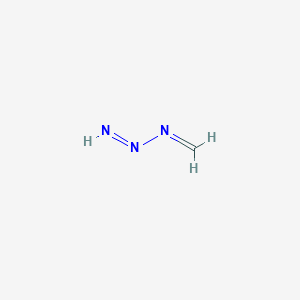
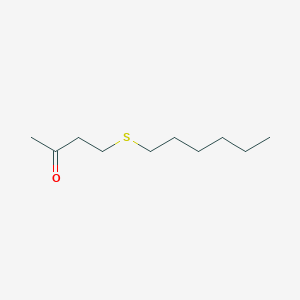


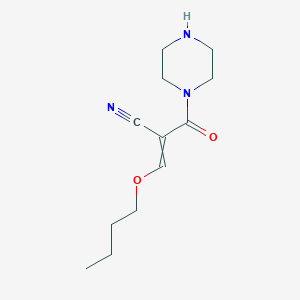
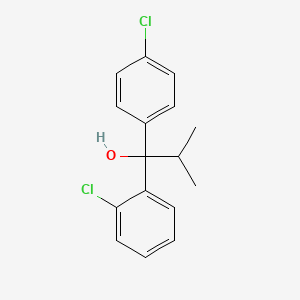
![{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14359263.png)

![Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]-](/img/structure/B14359286.png)
![Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14359299.png)
